molecular formula C6H3BrClF2N B8595703 4-Bromo-2-chloro-3,6-difluoroaniline

4-Bromo-2-chloro-3,6-difluoroaniline

Cat. No.: B8595703
M. Wt: 242.45 g/mol
InChI Key: IBYOTPQVFHUVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloro-3,6-difluoroaniline (C₆H₃BrClF₂N) is a halogenated aniline derivative featuring bromine, chlorine, and fluorine substituents on an aromatic benzene ring. This compound is structurally defined by:

  • Amino group (-NH₂) at position 1 (IUPAC numbering).
  • Bromine at position 4, chlorine at position 2, and fluorine at positions 3 and 6.

Notably, nomenclature discrepancies exist in literature. For example, the same molecular formula (C₆H₃BrClF₂N) is assigned to 6-Bromo-3-chloro-2,4-difluoroaniline (CAS 201849-12-9) in , reflecting differences in positional numbering conventions . This highlights the importance of verifying substituent positions using CAS numbers or structural diagrams.

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

4-bromo-2-chloro-3,6-difluoroaniline

InChI

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2

InChI Key

IBYOTPQVFHUVSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Cl)N)F

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

Property Value Source
Molecular Weight 242.45 g/mol
Purity ≥98% (GC)
Moisture ≤0.5%
Production Scale Up to 223 kg

The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-deficient aromatic system and halogen reactivity .

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogues

Table 1: Comparative Data of Halogenated Anilines

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-Bromo-2-chloro-3,6-difluoroaniline 201849-12-9 242.45 Not reported Pharmaceutical intermediates
4-Bromo-2,6-difluoroaniline 67567-26-4 208.01 63–65 OLEDs, solar cells, agrochemicals
2-Bromo-4,6-difluoroaniline 444-14-4 208.00 Not reported Chemical synthesis
4-Bromo-2,6-dichloroaniline N/A 240.92 85–86 Agrochemical intermediates
3-Bromo-2,6-difluoroaniline 1262198-07-1 208.01 Not reported Experimental applications

Key Observations:

Halogen Effects on Physical Properties :

  • Fluorine’s electronegativity lowers melting points compared to chlorine analogues. For example, 4-Bromo-2,6-difluoroaniline (mp 63–65°C) vs. 4-Bromo-2,6-dichloroaniline (mp 85–86°C) .
  • Bulkier halogens (e.g., Br, Cl) increase molecular weight and steric hindrance, influencing solubility and reactivity .

Positional Isomerism: this compound and 6-Bromo-3-chloro-2,4-difluoroaniline (CAS 201849-12-9) are identical structurally but differ in numbering, underscoring the need for precise nomenclature . Isomers like 2-Bromo-4,6-difluoroaniline exhibit distinct electronic properties due to varying substituent positions, affecting their utility in cross-coupling reactions .

Table 2: Reactivity Comparison

Compound Reactivity Highlights Applications
This compound - Bromine enables Suzuki-Miyaura couplings.
- Chlorine and fluorine stabilize intermediates via electron withdrawal.
Synthesis of antiviral/antibacterial agents
4-Bromo-2,6-difluoroaniline - Bromine participates in Ullmann couplings.
- Fluorines enhance thermal stability.
OLEDs, perovskite solar cells
4-Bromo-2,6-dichloroaniline - Dichloro substitution favors nucleophilic aromatic substitution. Herbicide precursors

Key Trends:

  • Electron-Withdrawing Effects : Chlorine and fluorine reduce electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions .
  • Cross-Coupling Utility : Bromine’s reactivity in Pd-catalyzed reactions makes these compounds pivotal in constructing complex molecules for pharmaceuticals .

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